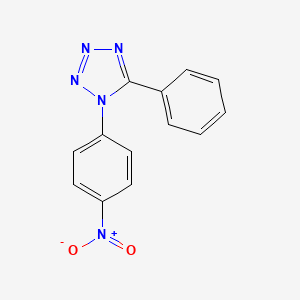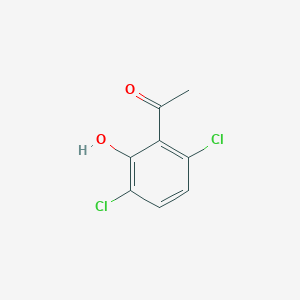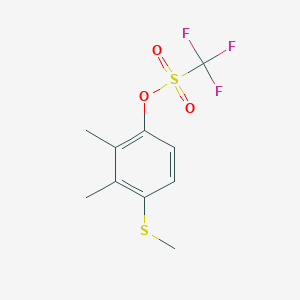
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is an organic compound with a complex structure It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which is further substituted with methyl and methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate typically involves the introduction of the trifluoromethanesulfonate group to a pre-formed phenyl ring. One common method is the reaction of 2,3-dimethyl-4-(methylsulfanyl)phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonic anhydride.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide under appropriate conditions.
Reduction: The phenyl ring and its substituents can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted phenyl derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.
Oxidation: The major products are the corresponding sulfoxides or sulfones.
Reduction: The major products are the reduced forms of the phenyl ring and its substituents.
Applications De Recherche Scientifique
2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nucleophilic substitution reactions.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The methylsulfanyl group can also participate in redox reactions, adding to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or oxidizing/reducing agent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-4-(methylsulfanyl)phenol: This compound is similar in structure but lacks the trifluoromethanesulfonate group.
2,3-Dimethyl-4-(methylsulfanyl)phenyl sulfonate: Similar but with a sulfonate group instead of a trifluoromethanesulfonate group.
2,3-Dimethyl-4-(methylsulfanyl)phenyl methanesulfonate: Similar but with a methanesulfonate group.
Uniqueness
The presence of the trifluoromethanesulfonate group in 2,3-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate makes it particularly reactive towards nucleophiles, distinguishing it from similar compounds. This unique reactivity is valuable in synthetic chemistry and various applications where specific functional group transformations are required.
Propriétés
Numéro CAS |
57728-79-7 |
|---|---|
Formule moléculaire |
C10H11F3O3S2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(2,3-dimethyl-4-methylsulfanylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S2/c1-6-7(2)9(17-3)5-4-8(6)16-18(14,15)10(11,12)13/h4-5H,1-3H3 |
Clé InChI |
UICARZVJEYHZNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)SC)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


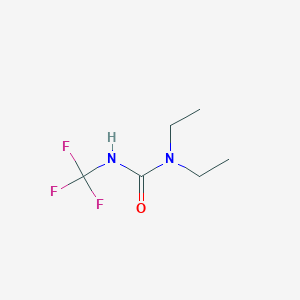
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
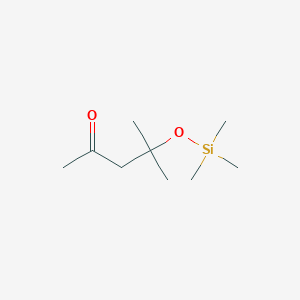
![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
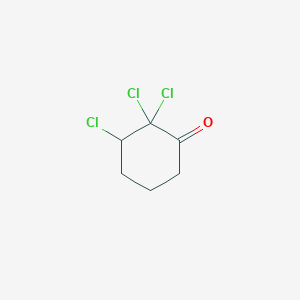

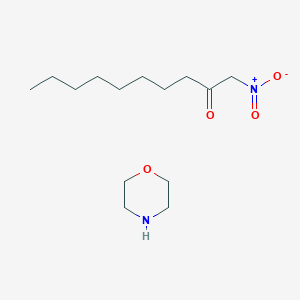
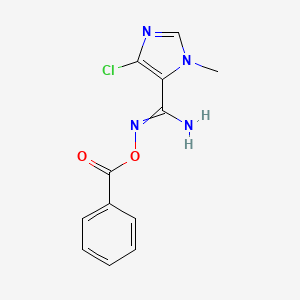

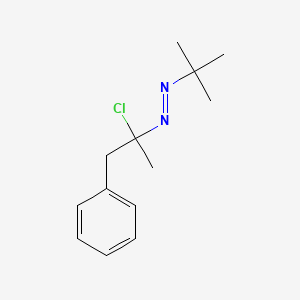

![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
